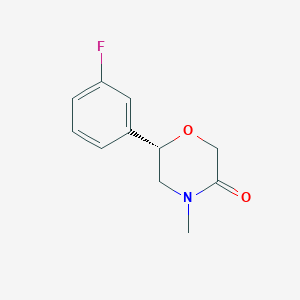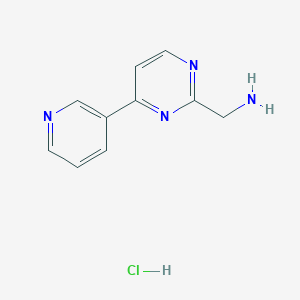![molecular formula C33H25N3O6 B12630803 2'-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine CAS No. 918438-08-1](/img/structure/B12630803.png)
2'-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine is a synthetic nucleoside analog. This compound is characterized by the presence of a perylene moiety attached to the uridine base via a propynyl linker. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Functionalization: The 5-position of the uridine base is functionalized with a propynyl group.
Coupling Reaction: The propynyl group is then coupled with a perylene-3-carbonyl chloride in the presence of a base to form the final product.
The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine has several scientific research applications:
Chemistry: It is used as a probe in studying nucleic acid interactions and dynamics.
Biology: The compound is employed in the investigation of DNA and RNA modifications and their biological implications.
Industry: The compound can be used in the development of fluorescent dyes and sensors due to the fluorescent properties of the perylene moiety.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA or RNA, leading to the inhibition of nucleic acid synthesis. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The perylene moiety also allows for the tracking of the compound within biological systems using fluorescence microscopy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-5-ethynyluridine: Another nucleoside analog with a similar structure but lacking the perylene moiety.
5-Bromo-2’-deoxyuridine: A halogenated nucleoside analog used in similar research applications.
2’-Deoxy-5-azacytidine: A nucleoside analog with applications in epigenetic research.
Uniqueness
The uniqueness of 2’-Deoxy-5-{3-[(perylene-3-carbonyl)amino]prop-1-yn-1-yl}uridine lies in its combination of a nucleoside analog with a fluorescent perylene moiety. This dual functionality allows it to be used both as a therapeutic agent and as a fluorescent probe, providing a versatile tool for scientific research.
Propriétés
Numéro CAS |
918438-08-1 |
|---|---|
Formule moléculaire |
C33H25N3O6 |
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]perylene-3-carboxamide |
InChI |
InChI=1S/C33H25N3O6/c37-17-27-26(38)15-28(42-27)36-16-19(31(39)35-33(36)41)7-4-14-34-32(40)25-13-12-24-21-9-2-6-18-5-1-8-20(29(18)21)22-10-3-11-23(25)30(22)24/h1-3,5-6,8-13,16,26-28,37-38H,14-15,17H2,(H,34,40)(H,35,39,41)/t26-,27+,28+/m0/s1 |
Clé InChI |
RCKNBEJDVQGHLE-UPRLRBBYSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)C3=CC=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=CC=C7)CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)C3=CC=C4C5=CC=CC6=C5C(=CC=C6)C7=C4C3=CC=C7)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-(4-Chlorophenyl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B12630720.png)

![Methyl 9-chlorobenzo[h]isoquinoline-6-carboxylate](/img/structure/B12630730.png)
![3a-(4-nitrophenyl)-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630738.png)
![N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B12630741.png)
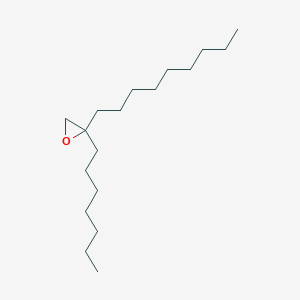
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-7-methyloct-6-ene-1,3-diol](/img/structure/B12630751.png)
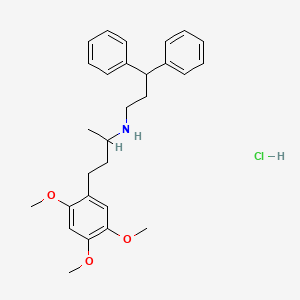
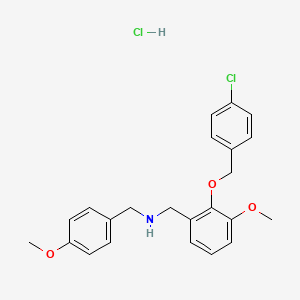
![3-Hydroxy-2-methyltetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one](/img/structure/B12630772.png)
![Phosphinic amide, N-[(1R)-1-(2-chlorophenyl)propyl]-P,P-diphenyl-](/img/structure/B12630773.png)
![[4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12630780.png)
